1-(4-methanesulfonylbenzoyl)-4-phenylpiperazine
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Overview
Description
1-(4-methanesulfonylbenzoyl)-4-phenylpiperazine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a methanone group attached to a 4-methylsulfonylphenyl moiety. Its distinct structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methanesulfonylbenzoyl)-4-phenylpiperazine typically involves multiple steps. One common method starts with the preparation of 4-(methylsulfonyl)benzyl chloride, which is then reacted with 4-phenylpiperazine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as activated zinc powder .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a more streamlined process with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-methanesulfonylbenzoyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The phenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like Oxone or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted phenyl and piperazine compounds .
Scientific Research Applications
1-(4-methanesulfonylbenzoyl)-4-phenylpiperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-methanesulfonylbenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another COX-2 inhibitor with a similar mechanism of action but different chemical structure.
Indomethacin: A non-selective COX inhibitor with broader activity but more side effects.
Rofecoxib: A selective COX-2 inhibitor with a different chemical structure and associated cardiovascular risks.
Uniqueness
1-(4-methanesulfonylbenzoyl)-4-phenylpiperazine stands out due to its dual antimicrobial and anti-inflammatory activities, which are not commonly found in a single compound. This dual activity makes it a promising candidate for developing new therapeutic agents with minimal side effects .
Properties
IUPAC Name |
(4-methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24(22,23)17-9-7-15(8-10-17)18(21)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHMGLZJPBSUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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